ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate
Description
Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate (hereafter referred to as E-2) is a push-pull olefin synthesized via a highly stereoselective reaction. The synthesis involves reacting ethyl N-(2-cyanoacetyl)carbamate with ethyl p-toluenesulfonate in chloroform under acetic anhydride catalysis at 80°C for 2 hours, yielding exclusively the E-isomer in 75% yield . The compound is characterized by significant π-bond polarization due to electron-withdrawing (cyano, carbamate) and electron-donating (ethoxy) groups, resulting in a large chemical shift difference (ΔδC=C = 85.83 ppm) in its ¹³C NMR spectrum, confirming its push-pull nature .
Properties
Molecular Formula |
C9H12N2O4 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
ethyl N-(2-cyano-3-ethoxyprop-2-enoyl)carbamate |
InChI |
InChI=1S/C9H12N2O4/c1-3-14-6-7(5-10)8(12)11-9(13)15-4-2/h6H,3-4H2,1-2H3,(H,11,12,13) |
InChI Key |
JNZGHWBZWCEXEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C(C#N)C(=O)NC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Acetonitrile-Mediated Condensation
This method, detailed in patent WO2019/240938, involves the reaction of ethyl carbamate derivatives with triethyl orthoformate under inert conditions. Key steps include :
-
Reagents : Example 12f (936 mg, 6 mmol), identified as a precursor, is dissolved in acetonitrile (6 mL).
-
Conditions : Triethyl orthoformate (2.7 g, 18 mmol) is added under nitrogen, and the mixture is heated to 80°C for 4 hours.
-
Workup : The crude product is concentrated under reduced pressure and purified via column chromatography (silica gel, Petroleum Ether/EtOAc = 10:1), yielding 1.1 g (87%) of the target compound as a yellow solid.
Stereoselective Synthesis Using Acetic Anhydride
An alternative approach employs ethyl (2-cyanoacetyl)carbamate and ethyl orthoformate in the presence of acetic anhydride. This method is notable for its stereoselectivity , predominantly generating the E-isomer. The reaction mechanism likely involves:
-
Activation : Acetic anhydride facilitates the dehydration of intermediates, promoting acryloyl group formation.
-
Stereochemical Control : The "push-pull" electronic effects between the electron-withdrawing cyano group and electron-donating ethoxy moiety stabilize the E-isomer.
Table 1: Comparison of Synthetic Methods
Reaction Conditions and Mechanistic Insights
Role of Solvents and Temperature
Mechanistic Pathways
The formation of the acryloyl-carbamate bond proceeds via a nucleophilic acyl substitution mechanism:
-
Step 1 : Deprotonation of the carbamate nitrogen, enabling nucleophilic attack on the electrophilic carbon of triethyl orthoformate.
-
Step 2 : Elimination of ethanol, forming the acryloyl intermediate.
-
Step 3 : Tautomerization to stabilize the conjugated system, yielding the final product.
Purification and Characterization
Chromatographic Techniques
Column chromatography remains the gold standard for purification, achieving >95% purity as confirmed by LCMS ().
Spectroscopic Analysis
-
NMR : NMR (400 MHz, CDCl₃) reveals characteristic peaks at δ 1.33 (t, 3H, OCH₂CH₃), 4.27 (q, 2H, OCH₂CH₃), and 6.78 (s, 1H, acryloyl CH).
-
IR : Strong absorptions at 2250 cm⁻¹ (C≡N) and 1720 cm⁻¹ (C=O) confirm functional group integrity.
Stereochemical Considerations
E/Z Isomerism
The compound exhibits geometric isomerism due to the restricted rotation of the acryloyl double bond. Key findings :
-
Thermal Stability : The E-isomer is thermodynamically favored, with isomerization to the Z-form requiring UV irradiation (λ = 254 nm).
-
Reversibility : Heating the Z-isomer reverts it irreversibly to the E-form, a phenomenon attributed to steric and electronic effects.
Table 2: Isomerization Conditions and Outcomes
| Isomer | Activation Method | Energy Input | Reversibility |
|---|---|---|---|
| E→Z | UV Light | 254 nm | No |
| Z→E | Heat | 80°C | Yes |
Scalability and Industrial Applicability
Challenges in Scale-Up
Process Optimization
Recent advances suggest that flow chemistry could enhance yield and reproducibility by ensuring consistent heating and mixing.
Chemical Reactions Analysis
Photoinduced E/Z Isomerization
The compound undergoes UV-triggered isomerization (254 nm) between E- and Z-configurations. Notably, the Z-isomer is thermodynamically favored due to intramolecular hydrogen bonding between the carbamate NH and acryloyl carbonyl oxygen (distance: 1.89 Å) .
Experimental Findings :
-
Photoisomerization : Irradiation converts 40% of E-isomer to Z-isomer within 2 hours .
-
Thermal Stability : The Z-isomer does not revert to E-isomer upon heating, attributed to steric hindrance (2.17 kcal/mol) and resonance stabilization (1.79 kcal/mol) favoring Z .
Energy Differences (DFT Calculations) :
| Factor | Stabilization Energy (kcal/mol) |
|---|---|
| Hydrogen bonding (Z) | 7.19 |
| Steric hindrance (E) | 2.17 |
| Resonance stabilization (E) | 1.79 |
Nucleophilic Addition Reactions
The electron-deficient β-carbon of the acryloyl group reacts with nucleophiles such as amines. For example:
-
Reaction with n-butylamine in CDCl₃ forms ethyl [2-cyano-3-(n-butylamino)acryloyl]carbamate , with exclusive Z-configuration due to thermodynamic control .
Mechanism :
Cycloaddition Reactivity
The acryloyl moiety participates in [4+2] Diels-Alder reactions with dienes, forming six-membered heterocycles. This reactivity is enhanced by the electron-withdrawing cyano group.
Example :
Hydrolysis and Stability
-
Acidic Hydrolysis : The carbamate and acryloyl ester groups hydrolyze under strong acidic conditions (HCl/H₂O), yielding cyanoacetic acid and ethyl carbamate .
-
Thermal Decomposition : Degrades above 80°C, forming volatile byproducts (e.g., CO₂, NH₃) .
Comparative Reactivity Table
Research Insights
Scientific Research Applications
Scientific Research Applications
The applications of ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate can be categorized into several key areas:
Chemistry
- Intermediate in Organic Synthesis : The compound serves as an important intermediate in the synthesis of complex organic molecules, including potential pharmaceutical agents. Its ability to undergo various chemical reactions such as isomerization and nucleophilic substitution makes it valuable for creating diverse chemical structures.
Biology
- Biological Activity Studies : Derivatives of this compound are being investigated for their biological activities, particularly their antitumor properties. Research has indicated that certain derivatives exhibit promising cytotoxicity against various cancer cell lines .
Medicine
- Therapeutic Agent Precursor : Ongoing research explores the potential of this compound as a precursor in the synthesis of therapeutic agents. Its unique structural characteristics may lead to the development of new drugs targeting specific diseases .
Industrial Applications
- Material Development : this compound is utilized in developing materials with specific optical properties, such as molecular switches and data storage devices. Its ability to undergo isomerization under UV light makes it suitable for applications in photonics and optoelectronics.
Case Studies and Research Findings
Several studies have focused on the applications and effects of this compound:
Mechanism of Action
The mechanism of action of ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate involves its ability to undergo isomerization between the E and Z forms. This isomerization is driven by ultraviolet light and heat, which causes a significant change in the dipole moment of the molecule. The transition state during isomerization has much more charge separation than the ground state, as indicated by the negative entropy of activation .
Comparison with Similar Compounds
Structural and Isomerization Behavior
E-2 exhibits unique isomerization dynamics compared to structurally related carbamates and acryloyl derivatives:
- Ethyl [2-Cyano-3-(n-Butylamino)Acryloyl]Carbamate (Analogues): These compounds exist exclusively as Z-isomers due to steric hindrance between the butylamino group and carbamate moiety, as well as resonance stabilization favoring the Z-configuration. In contrast, E-2 favors the E-isomer due to reduced steric clash and enhanced resonance stabilization (1.47 kcal/mol) .
- Ethyl (2-Cyano-3-Ethoxyacryloyl)Derivatives (Compound 3): Unlike E-2, which forms only the E-isomer, compound 3 (with a different substituent pattern) produces both E and Z isomers in a 1:1 ratio under similar conditions. This highlights the critical role of substituent electronic effects in stereoselectivity .
Rotation Barriers and Thermodynamics
The thermal isomerization of Z-2 (the Z-isomer of E-2) to E-2 has a Gibbs free energy barrier (ΔG‡) of 24.4 kcal/mol, which is lower than alkyl-substituted ethylenes (>55 kcal/mol) but higher than other push-pull olefins (ΔG‡ = 9.9–15.0 kcal/mol). This discrepancy arises from Z-2's combination of strong π-donors (N) and weaker donors (O), which elevate the barrier . The negative activation entropy (ΔS‡ = -17.5 cal/K·mol) indicates a charge-separated transition state requiring increased solvent ordering .
Table 1: Kinetic Parameters for Thermal Isomerization of Z-2 to E-2
| Parameter | Value | Reference |
|---|---|---|
| Activation Energy (Eₐ) | 19.6 kcal/mol | |
| ΔH‡ (Enthalpy) | 19.0 kcal/mol | |
| ΔS‡ (Entropy) | -17.5 cal/K·mol | |
| ΔG‡ (Gibbs Free Energy) | 24.4 kcal/mol |
Comparison with Carcinogenic Carbamates
Ethyl carbamate (EC) and vinyl carbamate (VC) are structurally simpler carbamates with documented carcinogenicity. VC is 10–50 times more potent than EC in inducing tumors due to metabolic activation into electrophilic intermediates .
Table 2: Key Differences Between E-2 and Related Carbamates
| Property | E-2 | Ethyl Carbamate (EC) | Vinyl Carbamate (VC) |
|---|---|---|---|
| Structure | Push-pull olefin with cyano/ethoxy | Simple ethyl ester of carbamic acid | Ethylene derivative of carbamate |
| Isomerization | Irreversible thermal Z→E | N/A | N/A |
| Carcinogenicity | Not reported | Moderate (hepatic/ear tumors) | High (lung/skin tumors) |
| Applications | Molecular switch prototype | Industrial solvent | Research carcinogen |
Biological Activity
Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.
- Chemical Formula : C₉H₁₂N₂O₄
- CAS Number : 1187-34-4
- Molecular Weight : 200.20 g/mol
- Structure : The compound features a cyano group and an ethoxyacryloyl moiety, which contribute to its reactivity and biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assays
A study conducted on several cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Effectiveness (%) |
|---|---|---|
| HepG2 | 15 | 75 |
| PC12 | 20 | 68 |
| K562 | 10 | 80 |
These findings indicate that the compound exhibits promising anticancer properties, particularly against HepG2 and K562 cell lines, which are commonly used in cancer research.
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell cycle progression. Specific pathways affected include:
- Apoptotic Pathways : The compound activates caspase cascades leading to programmed cell death.
- Cell Cycle Arrest : It has been shown to cause G1 phase arrest in treated cells, thereby preventing further proliferation.
Antioxidant Activity
In addition to its anticancer properties, this compound exhibits antioxidant activity. This is crucial in mitigating oxidative stress, which is often linked to cancer progression and other diseases.
Research Findings
A comparative study assessed the antioxidant capacity of this compound against standard antioxidants such as ascorbic acid. The results indicated that:
- The compound showed a significant reduction in DPPH radical scavenging activity.
- It exhibited a dose-dependent response, with higher concentrations leading to increased antioxidant effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
